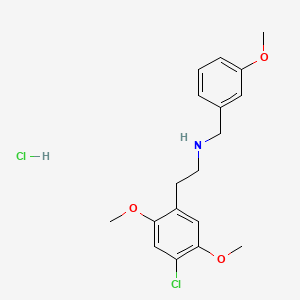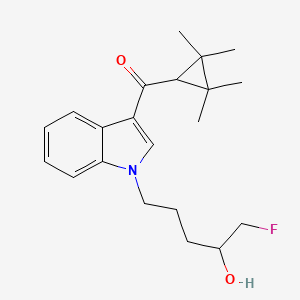
25C-NB3OMe (chlorhydrate)
Vue d'ensemble
Description
25C-NB3OMe (chlorhydrate) est un composé chimique appartenant à la classe des phénéthylamines. Il est classé structurellement comme une phénéthylamine et est connu pour ses effets puissants sur les récepteurs de la sérotonine. Le composé est principalement utilisé comme étalon de référence analytique dans la recherche et les applications forensiques .
Applications De Recherche Scientifique
25C-NB3OMe (hydrochloride) is primarily used in scientific research for the following applications:
Chemistry: It is used as an analytical reference standard for studying the properties and reactions of phenethylamine derivatives.
Biology: The compound is used to investigate the effects on serotonin receptors and other biological targets.
Medicine: Research on 25C-NB3OMe (hydrochloride) includes studying its potential therapeutic effects and toxicological properties.
Mécanisme D'action
Le mécanisme d’action du 25C-NB3OMe (chlorhydrate) implique son interaction avec les récepteurs de la sérotonine, en particulier le récepteur 5-HT2A. Le composé agit comme un agoniste partiel puissant du récepteur 5-HT2A, ce qui conduit à l’activation des voies de signalisation en aval. Cette interaction est responsable des effets hallucinogènes du composé et d’autres réponses physiologiques .
Analyse Biochimique
Biochemical Properties
The compound 4-Chloro-2,5-dimethoxy-N-((3-methoxyphenyl)methyl)-benzeneethanamine hydrochloride acts as a highly potent partial agonist for the human 5-HT 2A receptor . It has been found to potently reduce cell viability of SH-SY5Y, PC12, and SN4741 cells . The neurotoxicity of 25c-Nb3ome (hydrochloride) on SH-SY5Y cells was further confirmed by using fluorescein diacetate/propidium iodide double staining .
Cellular Effects
The effects of 4-Chloro-2,5-dimethoxy-N-((3-methoxyphenyl)methyl)-benzeneethanamine hydrochloride on cells include sublingual numbing, stimulation, hallucinations, dissociation, and anxiety . In vitro studies have shown that 25c-Nb3ome (hydrochloride) exhibits cytotoxicity on neuronal cell lines SH-SY5Y, PC12, and SN471 .
Molecular Mechanism
The molecular mechanism of 4-Chloro-2,5-dimethoxy-N-((3-methoxyphenyl)methyl)-benzeneethanamine hydrochloride involves its interaction with the 5-HT 2A receptor . It elevates the expression of phosphorylated extracellular signal-regulated kinase (pERK), but decreases the expression of phosphorylated Akt and phosphorylated Ser9- glycogen synthase kinase 3β (GSK3β) in time- and concentration-dependent manners .
Temporal Effects in Laboratory Settings
It has been found that the compound is more than 50 times more potent than methamphetamine in reducing the viability of SH-SY5Y cells .
Dosage Effects in Animal Models
The effects of 4-Chloro-2,5-dimethoxy-N-((3-methoxyphenyl)methyl)-benzeneethanamine hydrochloride vary with different dosages in animal models. It is extremely potent and the effects of the drug increase greatly within a small window of dosage adjustment . Overdose may occur at as little as double an average dose .
Metabolic Pathways
The major metabolic pathways of 4-Chloro-2,5-dimethoxy-N-((3-methoxyphenyl)methyl)-benzeneethanamine hydrochloride include mono- and bis-O-demethylation, hydroxylation at different positions, and combinations thereof, followed by the glucuronidation, sulfation, and/or N-acetylation of primary metabolites .
Transport and Distribution
It is known that NBOMe-substituted compounds have a diminished absorption rate passing through mucus membranes, but generally remain inactive when taken orally .
Subcellular Localization
It is known that it acts as a potent partial agonist for the human 5-HT 2A receptor .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de 25C-NB3OMe (chlorhydrate) implique plusieurs étapes, commençant par la préparation de la structure de base de la phénéthylamine. La voie de synthèse comprend généralement les étapes suivantes :
Formation du noyau phénéthylamine : Ceci implique la réaction du 2,5-diméthoxybenzaldéhyde avec le nitroéthane pour former le 2,5-diméthoxy-bêta-nitrostyrène.
Réduction : Le nitrostyrène est ensuite réduit en 2,5-diméthoxyphénéthylamine à l’aide d’un agent réducteur tel que l’hydrure de lithium et d’aluminium.
Substitution : La phénéthylamine est ensuite mise à réagir avec le chlorure de 4-chlorobenzyl en présence d’une base pour former la 2-(4-chloro-2,5-diméthoxyphényl)-N-(3-méthoxybenzyl)éthanamine.
Formation du chlorhydrate : Enfin, le composé est converti en son sel de chlorhydrate en le faisant réagir avec de l’acide chlorhydrique.
Méthodes de production industrielle
Les méthodes de production industrielle du 25C-NB3OMe (chlorhydrate) ne sont pas bien documentées en raison de son utilisation principale dans la recherche et les applications forensiques. le processus de synthèse en laboratoire peut être mis à l’échelle pour la production industrielle avec des modifications appropriées pour garantir la sécurité et l’efficacité.
Analyse Des Réactions Chimiques
Types de réactions
25C-NB3OMe (chlorhydrate) subit plusieurs types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former divers produits d’oxydation.
Réduction : Les réactions de réduction peuvent être utilisées pour modifier les groupes fonctionnels du composé.
Substitution : Le composé peut subir des réactions de substitution, en particulier aux positions du cycle aromatique.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Les agents réducteurs tels que l’hydrure de lithium et d’aluminium et le borohydrure de sodium sont couramment utilisés.
Substitution : Les réactions de substitution impliquent souvent des réactifs tels que les agents d’halogénation et les bases.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut conduire à la formation de quinones, tandis que la réduction peut donner divers dérivés phénéthylamine réduits .
Applications de la recherche scientifique
25C-NB3OMe (chlorhydrate) est principalement utilisé dans la recherche scientifique pour les applications suivantes :
Chimie : Il est utilisé comme étalon de référence analytique pour étudier les propriétés et les réactions des dérivés de la phénéthylamine.
Biologie : Le composé est utilisé pour étudier les effets sur les récepteurs de la sérotonine et d’autres cibles biologiques.
Médecine : La recherche sur le 25C-NB3OMe (chlorhydrate) comprend l’étude de ses effets thérapeutiques potentiels et de ses propriétés toxicologiques.
Comparaison Avec Des Composés Similaires
Composés similaires
25I-NBOMe : Un analogue proche avec un atome d’iode au lieu d’un atome de chlore.
25B-NBOMe : Un autre analogue avec un atome de brome au lieu d’un atome de chlore.
2C-C : Un dérivé de la phénéthylamine sans le groupe méthoxybenzyle.
Unicité
25C-NB3OMe (chlorhydrate) est unique en raison de son motif de substitution spécifique, qui comprend un groupe 4-chloro-2,5-diméthoxyphényle et un groupe 3-méthoxybenzyle. Cette structure unique contribue à ses propriétés pharmacologiques distinctes et à sa forte affinité pour les récepteurs de la sérotonine .
Propriétés
IUPAC Name |
2-(4-chloro-2,5-dimethoxyphenyl)-N-[(3-methoxyphenyl)methyl]ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClNO3.ClH/c1-21-15-6-4-5-13(9-15)12-20-8-7-14-10-18(23-3)16(19)11-17(14)22-2;/h4-6,9-11,20H,7-8,12H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIQLGZXDXDMPNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNCCC2=CC(=C(C=C2OC)Cl)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23Cl2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1566571-57-0 | |
| Record name | 4-Chloro-2,5-dimethoxy-N-((3-methoxyphenyl)methyl)-benzeneethanamine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1566571570 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 25C-NB3OME HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F6UT414CE7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![[R,(-)]-2-Hydroxy-3-pentenenitrile](/img/structure/B593341.png)
![Theophylline, [8-3H]](/img/structure/B593345.png)

![Furo[3,4-f][1,3]benzoxazole](/img/structure/B593347.png)
![N-[[1-(5-hydroxypentyl)-1H-indazol-3-yl]carbonyl]-L-valine,methylester](/img/structure/B593350.png)
![N-[[1-(4-carboxybutyl)-1H-indazol-3-yl]carbonyl]-L-valine,1-methylester](/img/structure/B593351.png)
